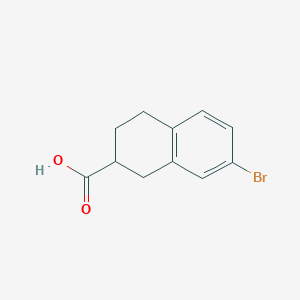

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 1260770-60-2) is a brominated tetrahydronaphthalene derivative featuring a carboxylic acid group at position 2 and a bromine atom at position 5. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol.

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURAXAHWVHYZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Tetrahydronaphthalene Derivatives

Bromination typically precedes carboxylation to ensure proper positioning of functional groups. Key approaches include:

Direct Bromination with Elemental Bromine

Directed Bromination via Intermediate Oxidation

Carboxylation Methods

Introduction of the carboxylic acid group at the 2-position is achieved through:

Hydrolysis of Esters

Direct Carboxylation via CO₂ Insertion

Optimized Synthetic Pathways

Two-Step Synthesis from 1-Tetralone

Stereoselective Synthesis

-

Chiral Resolution :

-

Asymmetric Catalysis :

Industrial-Scale Production

Continuous Flow Reactor Systems

Purification Techniques

-

Crystallization : Ethanol/water mixtures for high-purity product isolation.

-

Chromatography : Silica gel column chromatography (hexane/EtOAc) for lab-scale purification.

Critical Data Tables

Table 1: Comparison of Bromination Methods

| Method | Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|

| Direct Br₂/CCl₄ | Br₂, AlCl₃ | 70–85 | Moderate |

| NBS in THF | NBS, AIBN | 65–75 | High |

| HBr/H₂O₂ | HBr, H₂O₂ | 80–90 | Excellent |

Table 2: Carboxylation Yields Under Varied Conditions

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Ethyl 7-bromo-2-carboxylate | NaOH/MeOH, reflux | 93 |

| Methyl 7-bromo-2-carboxylate | H₂SO₄/H₂O, 100°C | 87 |

| 7-Bromo-1-tetralone | CO₂, Pd(OAc)₂ | 45 |

Challenges and Solutions

Scientific Research Applications

Chemistry

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions:

- Oxidation : The compound can be oxidized to form naphthoquinones or other oxidized derivatives.

- Reduction : Reduction reactions can convert the carboxylic acid group into alcohols or other functional groups.

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Naphthoquinones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium azide | Various substituted naphthalene derivatives |

Biology

Research has indicated potential biological activities associated with 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations are ongoing to explore its efficacy in inhibiting cancer cell proliferation.

Medicine

In medicinal chemistry, 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is being explored as a precursor for developing pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications including:

- Manufacturing of dyes and pigments.

- Production of agrochemicals.

Case Studies

Several studies have documented the application of 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in different research contexts:

-

Study on Antimicrobial Activity :

- Researchers evaluated the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones compared to controls.

-

Anticancer Research :

- A study investigated its effects on breast cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells while sparing normal cells.

-

Synthesis of Novel Derivatives :

- Scientists reported synthesizing various derivatives from 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and assessing their biological activities. Some derivatives showed enhanced activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (Compound 8)

- Structure : Bromine at C-5, methoxy at C-6, carboxylic acid at C-2.

- Synthesis : Prepared via N-bromosuccinimide (NBS) bromination of a precursor ester, followed by alkaline hydrolysis (94% yield) .

- Physical Properties : Melting point (mp) 168–170°C; IR absorption at 1715 cm⁻¹ (C=O stretch) .

1-Bromo-2-naphthalenecarboxylic Acid

- Structure : Fully aromatic naphthalene ring with bromine at C-1 and carboxylic acid at C-2.

- Properties : Higher aromatic stability and hydrophobicity due to the absence of ring saturation. Likely lower solubility in polar solvents compared to tetrahydronaphthalene derivatives .

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structure : Hydroxy group replaces bromine at C-6.

Functional Group Variations

2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- Structure: Amino and dimethoxy substituents at C-2, C-5, and C-8.

- Applications: Used in immunomodulation and dermatology; FOB price ~$1.50/kg .

- Key Difference: Amino group introduces basicity, enabling salt formation, unlike the neutral 7-bromo compound.

(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 255.11 | Not reported | Moderate (polar organic solvents) |

| 5-Bromo-6-methoxy analog | 285.15 | 168–170 | Low in water; soluble in DCM/EtOAc |

| 1-Bromo-2-naphthalenecarboxylic acid | 251.06 | Not reported | Insoluble in water; soluble in THF |

Biological Activity

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H11BrO2) is a brominated derivative of tetrahydronaphthalene featuring a carboxylic acid functional group. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BrO2 |

| Molecular Weight | 255.11 g/mol |

| CAS Number | 1260770-60-2 |

| IUPAC Name | 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. The resulting compound is utilized as an intermediate in organic synthesis and is explored for its biological activities.

Antimicrobial Properties

Research indicates that 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits antimicrobial activity against various pathogens. A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, including breast and colon cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Case Study: Anticancer Efficacy

A notable case study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

The data suggest a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

The biological activity of 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity towards these targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | Lacks bromine and carboxylic acid groups | Minimal biological activity |

| 7-Bromo-1,2,3,4-tetrahydronaphthalene | Contains bromine but no carboxylic group | Moderate activity |

| 2-Carboxy-1,2,3,4-tetrahydronaphthalene | Contains carboxylic group but no bromine | Limited activity |

The combination of both a bromine atom and a carboxylic acid group in 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid contributes to its enhanced reactivity and biological efficacy compared to its analogs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes substitution under nucleophilic conditions. Reactivity is modulated by the electron-deficient aromatic system and steric factors.

Mechanistic Insights :

-

SNAr (Aromatic Nucleophilic Substitution) : Dominates under basic conditions due to the electron-withdrawing effect of the carboxylic acid group, which activates the ring for substitution .

-

Catalytic Coupling : Palladium-mediated cross-couplings (e.g., Suzuki) are feasible but require anhydrous conditions and aryl boronic acids.

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols, while the bromine atom can be removed via hydrogenolysis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT (2 h) | 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-methanol | 85% | |

| H₂ (Pd/C) | Ethanol, 50 psi, 6 h | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | 91% |

Key Observations :

-

LiAlH₄ selectively reduces the carboxylic acid without affecting the bromine substituent.

-

Catalytic hydrogenation removes bromine while preserving the tetrahydronaphthalene core .

Oxidation Reactions

The saturated ring undergoes oxidation to form ketones or epoxides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C (3 h) | 7-Bromo-2-naphthoic acid | 68% | |

| m-CPBA | DCM, 0°C (1 h) | 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 47% |

Notes :

-

Strong oxidants like KMnO₄ dehydrogenate the saturated ring, yielding aromatic naphthoic acid derivatives.

-

Epoxidation with m-CPBA occurs at the less substituted double bond.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming hydrocarbon derivatives.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Quinoline, 200°C | 7-Bromo-1,2,3,4-tetrahydronaphthalene | 76% | |

| NaOH (aq), Δ | 7-Bromo-1,2,3,4-tetrahydronaphthalene | 82% |

Applications :

Esterification and Amide Formation

The carboxylic acid undergoes condensation with alcohols or amines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeOH, H₂SO₄ | Reflux, 6 h | Methyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 89% | |

| SOCl₂ → NH₃ | DCM, RT (12 h) | 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxamide | 78% |

Industrial Relevance :

-

Ester derivatives are precursors for plasticizers and surfactants.

-

Amides exhibit enhanced bioavailability in drug discovery.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative to Analogues) | Selectivity |

|---|---|---|---|

| Bromine Substitution | C-Br | 1.5× (vs. 5-Bromo isomer) | Position 7 |

| Carboxylic Acid Reduction | -COOH | 2× (vs. ester derivatives) | -CH₂OH |

| Ring Oxidation | Saturated C-C | 0.8× (vs. fully aromatic) | Keto > Epoxi |

Q & A

Q. What are the key synthetic routes for 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence product yield?

Methodological Answer: The compound can be synthesized via bromination of tetralin precursors followed by carboxylation. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) to selectively introduce bromine at the 7-position .

- Carboxylation : Employ Kolbe-Schmitt carboxylation with CO₂ under high pressure and alkaline conditions to introduce the carboxylic acid group at position 2.

Yield optimization requires precise temperature control (e.g., 80–100°C for bromination) and stoichiometric ratios. Impurities like 7-bromo-2-tetralone may form if oxidation occurs during carboxylation, necessitating inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identify the tetrahydronaphthalene backbone via characteristic multiplet signals for protons at positions 1,3,4 (δ 1.5–2.5 ppm) and the aromatic proton at position 6 (δ 7.2–7.4 ppm). The bromine substituent deshields adjacent protons, splitting signals .

- IR Spectroscopy : Confirm the carboxylic acid group via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹). Bromine’s mass effect may shift C–Br stretches to ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected byproducts like 2-tetralinylacetic acid ) often arise from:

- Reagent Purity : Trace metals in solvents (e.g., THF) may catalyze side reactions. Use HPLC-grade solvents and recrystallize starting materials .

- Reaction Monitoring : Employ LC-MS to track intermediates. For example, incomplete bromination may leave unreacted tetralin, altering downstream carboxylation .

- Computational Validation : Use DFT calculations to compare energy barriers for competing pathways (e.g., oxidation vs. carboxylation) .

Q. What strategies enable selective functionalization of the tetrahydronaphthalene backbone for drug discovery applications?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Direct substituents to the electron-rich 5- or 8-positions using Lewis acid catalysts (e.g., AlCl₃). The bromine at position 7 acts as a deactivating but ortho/para-directing group .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at position 2. Pre-functionalize the carboxylic acid as a methyl ester to avoid catalyst poisoning .

Data-Driven Analysis

Q. How does the bromine substituent influence the compound’s reactivity compared to non-halogenated analogs?

Comparative Analysis:

Experimental Design Considerations

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

Methodological Answer: Use a 2³ factorial design to test variables:

- Factors : Temperature (70°C vs. 90°C), catalyst loading (5 mol% vs. 10 mol%), and solvent (THF vs. DMF).

- Response Variables : Yield, purity (HPLC), and reaction time.

Statistical analysis (ANOVA) identifies interactions (e.g., higher temperature with DMF accelerates carboxylation but increases byproduct formation) .

Advanced Characterization

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cyclooxygenase-2). The carboxylic acid group forms hydrogen bonds with Arg120, while bromine enhances hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Bromine’s steric bulk may reduce conformational flexibility compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.